4-Chloro-3-hydroxy-N,N-dimethylbenzamide
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Overview
Description
4-Chloro-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position and a hydroxy group at the 3-position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Amidation: The 4-chlorobenzoic acid is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-chloro-N,N-dimethylbenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products Formed
Oxidation: 4-Chloro-3-oxo-N,N-dimethylbenzamide.
Reduction: 3-Hydroxy-N,N-dimethylbenzamide.
Substitution: 4-Substituted-3-hydroxy-N,N-dimethylbenzamide derivatives.
Scientific Research Applications
4-Chloro-3-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the chloro group, making it less hydrophobic.
4-Chloro-N,N-dimethylbenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
3-Chloro-4-hydroxy-N,N-dimethylbenzamide: Similar structure but with the chloro and hydroxy groups swapped positions.
Uniqueness
4-Chloro-3-hydroxy-N,N-dimethylbenzamide is unique due to the specific positioning of the chloro and hydroxy groups, which allows it to participate in both hydrophobic and hydrogen bonding interactions. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3 |
InChI Key |
OQLAPLJFQSACAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)O |
Origin of Product |
United States |
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